2,2,2-trifluoro-N-{4-[(z)-phenyldiazenyl]phenyl}acetamide
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Overview
Description
2,2,2-Trifluoro-N-{4-[(z)-phenyldiazenyl]phenyl}acetamide is a synthetic organic compound characterized by the presence of trifluoromethyl and diazenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-{4-[(z)-phenyldiazenyl]phenyl}acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with a diazonium salt derived from 4-aminobiphenyl. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Formation of Diazonium Salt: 4-aminobiphenyl is treated with nitrous acid to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2,2,2-trifluoroacetamide in the presence of a suitable catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-{4-[(z)-phenyldiazenyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Conversion to amines and other reduced forms.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,2,2-Trifluoro-N-{4-[(z)-phenyldiazenyl]phenyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-{4-[(z)-phenyldiazenyl]phenyl}acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s stability and reactivity, while the diazenyl group can participate in electron transfer processes. These interactions can modulate biological pathways and chemical reactions, making the compound valuable in various applications.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-N-phenylacetamide
- 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide
- 2,2,2-Trifluoro-N-(4-hydroxyphenyl)acetamide
Uniqueness
2,2,2-Trifluoro-N-{4-[(z)-phenyldiazenyl]phenyl}acetamide is unique due to the presence of both trifluoromethyl and diazenyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
Properties
CAS No. |
405-55-0 |
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Molecular Formula |
C14H10F3N3O |
Molecular Weight |
293.24 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(4-phenyldiazenylphenyl)acetamide |
InChI |
InChI=1S/C14H10F3N3O/c15-14(16,17)13(21)18-10-6-8-12(9-7-10)20-19-11-4-2-1-3-5-11/h1-9H,(H,18,21) |
InChI Key |
IOOZXEIYKDRVSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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